molecular formula C14H18N2O6 B7776028 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt)

2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt)

Cat. No.: B7776028
M. Wt: 310.30 g/mol
InChI Key: AENIDGIVIJHNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt) is a compound that combines an indole derivative with a dihydroxybutanedioate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 2,3-dihydroxybutanedioic acid. The reaction is usually carried out in an aqueous medium under mild conditions to form the salt. The process may involve the following steps:

  • Dissolution of 2-(1H-indol-3-yl)ethanamine in water.
  • Addition of 2,3-dihydroxybutanedioic acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

  • Use of automated reactors to control temperature and pH.
  • Continuous monitoring of the reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).
  • Purification of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The amino group in the indole moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Products may include indole-3-carboxylic acid derivatives.

    Reduction: Reduced forms of the indole ring or the amino group.

    Substitution: N-alkyl or N-acyl derivatives of the indole moiety.

Scientific Research Applications

2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters and other biologically active molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may act as a precursor to neurotransmitters, affecting signaling pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a precursor to serotonin.

    Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and other physiological functions.

    Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.

Uniqueness

2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate is unique due to its combination of an indole moiety with a dihydroxybutanedioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C4H6O6/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-4,7,12H,5-6,11H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENIDGIVIJHNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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